Lipophilicity Modulation: 2.3 LogP Unit Gain Over the Unsubstituted Piperidine Analog While Preserving TPSA
The target compound (LogP 1.62, TPSA 50.95 Ų) achieves a calculated logP that is 2.32 units higher than the direct analog 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine (LogP -0.70, TPSA 51.0 Ų), representing a >200-fold increase in predicted partition coefficient with a negligible change in TPSA (Δ < 0.05 Ų) [1]. This indicates that the 2,6-dimethyl substitution enhances membrane permeability potential without introducing additional polar surface area that could hinder passive diffusion.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 1.62; TPSA 50.95 Ų; 4 H-bond acceptors; 1 H-bond donor |
| Comparator Or Baseline | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 161609-79-6): LogP -0.70; TPSA 51.0 Ų; 3 H-bond acceptors; 1 H-bond donor |
| Quantified Difference | ΔLogP = +2.32; ΔTPSA = -0.05 Ų; ΔHBA = +1 |
| Conditions | Calculated LogP and TPSA values as reported by chemical vendor databases (Leyan and Chem-Space); not experimentally determined logD values |
Why This Matters
For procurement decisions in lead optimization programs, this combination of elevated LogP with stable TPSA positions the target compound in a favorable ADME chemical space (LogP 1–3, TPSA < 140 Ų) that is predictive of improved oral absorption relative to the hydrophilic, unsubstituted analog.
- [1] Chem-Space. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine. CSSB00000072737. CAS 161609-79-6. LogP: -0.7; TPSA: 51 Ų; H-bond acceptors: 3. Accessed May 2026. View Source
